molecular formula C7H13NO7 B1603058 beta-D-glucopyranosyl nitromethane CAS No. 81846-60-8

beta-D-glucopyranosyl nitromethane

Cat. No. B1603058
CAS RN: 81846-60-8
M. Wt: 223.18 g/mol
InChI Key: CNILFIXWGGSLAQ-PJEQPVAWSA-N
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Description

Beta-D-Glucopyranosyl nitromethane is a glycosyl derivative of nitromethane . It functions as a salt of a highly basic anion exchanger in the OH cycle .


Molecular Structure Analysis

The molecular structure of beta-D-glucopyranosyl nitromethane consists of a total of 28 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 nitro group (aliphatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Beta-D-Glucopyranosyl nitromethane has a molecular weight of 223.18 . Additional physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

1. Biological Activities and Potential Applications

β-D-Glucopyranosyl compounds, including variants like β-D-glucopyranosyl nitromethane, have been extensively studied for their diverse biological activities. For instance, β-(1,3)-D-glucans, a category of β-D-glucopyranosyl polysaccharides, are recognized for their biological functions. These compounds, found in bacterial, fungal, and vegetable sources, exhibit various bioactivities due to their unique structural features. They hold potential applications in agronomy, food, cosmetics, and therapeutics, demonstrating their versatility in scientific research (Laroche & Michaud, 2007).

2. Structural Manipulations and Functionalizations

β-D-Glucopyranosyl nitromethane and similar compounds have been a subject of research for their chemical manipulation potential. Studies have shown that these compounds can undergo various reductions and oxidations, leading to the formation of different functional groups while retaining certain structural elements. This ability to manipulate and functionalize these compounds has significant implications in synthetic chemistry and material science (Simo et al., 2005).

3. Immunomodulatory and Health-Related Properties

β-D-Glucopyranosyl derivatives exhibit notable immunomodulatory properties. Certain β-D-glucans, for instance, have shown potent anti-inflammatory and analgesic activities in rodent models. These properties are attributed to their structure, specifically the β-D-glucopyranosyl backbone and branching patterns, which play a crucial role in their biological activities. This aspect of β-D-glucopyranosyl compounds makes them of great interest in developing new therapeutic agents (Smiderle et al., 2008).

4. Role in Flavor and Aroma Compounds

β-D-Glucopyranosyl compounds are also significant in the food industry, particularly in flavor and aroma development. Studies have isolated specific β-D-glucopyranosyl derivatives from fruits like quince, demonstrating their role as precursors to flavor compounds. This aspect of β-D-glucopyranosyl nitromethane and its derivatives is crucial for understanding and manipulating food flavors and aromas (Winterhalter et al., 1991).

properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNILFIXWGGSLAQ-PJEQPVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628688
Record name 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-glucopyranosyl nitromethane

CAS RN

81846-60-8
Record name 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-glucopyranosyl nitromethane
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beta-D-glucopyranosyl nitromethane
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beta-D-glucopyranosyl nitromethane
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beta-D-glucopyranosyl nitromethane

Citations

For This Compound
2
Citations
O Simo, C Hammel, PH Gross - …, 2001 - … DEPT, 2001 EVANS RD, CARY, NC …
Number of citations: 0
PH Gross, O Eimo, K Michael… - ABSTRACTS …, 2005 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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